molecular formula C20H43N B14207576 1-Decanamine, N,N-dipentyl- CAS No. 820209-46-9

1-Decanamine, N,N-dipentyl-

Cat. No.: B14207576
CAS No.: 820209-46-9
M. Wt: 297.6 g/mol
InChI Key: QLHWSMNTQIDVGH-UHFFFAOYSA-N
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Description

1-Decanamine, N,N-dipentyl- (hypothetical IUPAC name) is a tertiary amine derivative of decanamine, where two pentyl groups replace hydrogen atoms on the nitrogen. These analogues share a decanamine backbone with varying alkyl substituents, influencing their physicochemical and biological behaviors .

Properties

CAS No.

820209-46-9

Molecular Formula

C20H43N

Molecular Weight

297.6 g/mol

IUPAC Name

N,N-dipentyldecan-1-amine

InChI

InChI=1S/C20H43N/c1-4-7-10-11-12-13-14-17-20-21(18-15-8-5-2)19-16-9-6-3/h4-20H2,1-3H3

InChI Key

QLHWSMNTQIDVGH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCN(CCCCC)CCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Decanamine, N,N-dipentyl- typically involves the reaction of decylamine with pentyl halides under basic conditions. The reaction can be represented as follows:

Decylamine+Pentyl Halide1-Decanamine, N,N-dipentyl-+Halide Salt\text{Decylamine} + \text{Pentyl Halide} \rightarrow \text{1-Decanamine, N,N-dipentyl-} + \text{Halide Salt} Decylamine+Pentyl Halide→1-Decanamine, N,N-dipentyl-+Halide Salt

The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of 1-Decanamine, N,N-dipentyl- involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-Decanamine, N,N-dipentyl- undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitro compounds.

    Reduction: Reduction reactions can convert the amine group to a primary amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro compounds.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted amines with various functional groups.

Scientific Research Applications

1-Decanamine, N,N-dipentyl- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of surfactants, lubricants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Decanamine, N,N-dipentyl- involves its interaction with various molecular targets. The amine group can form hydrogen bonds and ionic interactions with other molecules, influencing their chemical behavior. The long carbon chain provides hydrophobic interactions, affecting the compound’s solubility and reactivity.

Comparison with Similar Compounds

Structural Analogues

1-Decanamine, N,N-Bis(3-methylbutyl)- (CAS 14426-10-9)
  • Molecular Formula : C20H43N
  • Molecular Weight : 297.56 g/mol
  • Key Properties :
    • Boiling Point: 322.9 ± 10.0 °C (predicted)
    • Density: 0.811 ± 0.06 g/cm³ (predicted)
    • pKa: 9.95 ± 0.50 (predicted)
  • Structure : Branched pentyl (3-methylbutyl) groups reduce molecular packing, lowering boiling points compared to linear analogues .
N,N-Dimethyldecylamine (CAS 1120-24-7)
  • Molecular Formula : C12H27N
  • Molecular Weight : 185.35 g/mol
  • Key Properties :
    • Widely used in surfactants and organic synthesis.
    • Lower molecular weight and shorter substituents (methyl vs. pentyl) result in higher volatility .
1-Decanamine, N,N-Diethyl (CAS 6308-94-7)
  • Molecular Formula : C14H31N
  • Molecular Weight : 218.10 g/mol
  • Comparison : Ethyl substituents balance hydrophobicity and solubility, contrasting with bulkier pentyl groups .

Functional Analogues

Decylamine Oxide (CAS 2605-79-0)
  • Molecular Formula: C12H27NO
  • Molecular Weight : 201.35 g/mol
  • Key Properties :
    • Polar N-oxide group enhances water solubility.
    • Safety: Requires eye protection (S26 safety code) due to irritancy .
N,N-Didecyldecylamine (CAS 1070-01-5)
  • Molecular Formula : C30H63N
  • Molecular Weight : Higher than dipentyl derivatives.
  • Thermodynamics : Heat capacity (Cp,gas) ranges from 1,528.99 to 1,674.11 J/mol·K (Joback method), reflecting increased molecular complexity .

Thermodynamic and Physical Properties

Compound Molecular Formula MW (g/mol) Boiling Point (°C) Density (g/cm³) pKa Heat Capacity (J/kg·K)
1-Decanamine, N,N-dipentyl-* C20H43N ~297.56 ~320 (predicted) ~0.81 (predicted) ~10.0 N/A
N,N-Bis(3-methylbutyl)-** C20H43N 297.56 322.9 ± 10.0 0.811 ± 0.06 9.95 ± 0.50 N/A
N,N-Dimethyldecylamine C12H27N 185.35 Not reported Not reported ~10.5 2.050 (at 298.15 K)*
Decylamine Oxide C12H27NO 201.35 Not reported Not reported ~4.5 (oxidized) N/A

*Hypothetical data inferred from analogues.
CAS 14426-10-9 . * Data for N,N-Dimethyloctanamine (CAS 7378-99-6) at 298.15 K .

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